1-(2,2,2-Trifluoroethyl)piperidin-3-ol

Description

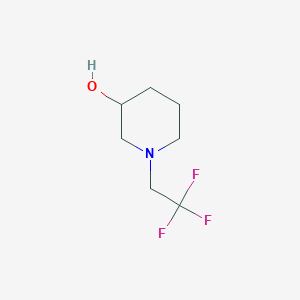

Structure

2D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h6,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJQGAAJAKJJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidin-3-ol is a compound of increasing interest due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a piperidine ring substituted with a trifluoroethyl group. This structural feature is significant as it influences the compound's interactions with biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and bioavailability.

The primary mechanism by which this compound exerts its biological effects is through interaction with specific receptors and enzymes:

- CGRP Receptor Antagonism : The compound is structurally similar to ubrogepant, a known calcitonin gene-related peptide (CGRP) receptor antagonist. By binding to CGRP receptors, it may inhibit the action of CGRP, a neuropeptide implicated in pain transmission and inflammation .

- Cytochrome P450 Interaction : this compound has been shown to interact with cytochrome P450 enzymes, which play crucial roles in the metabolism of various drugs and endogenous compounds. This interaction can lead to modulation of enzymatic activity and influence metabolic pathways.

Pharmacological Effects

The biological activity of this compound has been investigated in various contexts:

- Analgesic Properties : As a CGRP receptor antagonist, it may reduce nociceptive signaling and provide analgesic effects in models of pain. Studies suggest that compounds targeting CGRP receptors can effectively alleviate migraine symptoms .

- Metabolic Effects : The compound influences cellular metabolism by altering the activity of key metabolic enzymes. This modulation can lead to changes in oxidative stress responses and apoptosis pathways.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Minimal physiological effects are observed.

- High Doses : Significant alterations in enzyme activity and potential toxicity have been reported, including liver and kidney damage.

Case Studies

Several studies have explored the biological activity of this compound:

- Migraine Treatment Trials : In trials similar to those conducted for ubrogepant, participants treated with CGRP antagonists showed significant improvement in migraine symptoms compared to placebo groups .

- Toxicity Assessments : Animal studies have demonstrated that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications.

Research Findings Summary Table

| Study Focus | Key Findings |

|---|---|

| CGRP Receptor Antagonism | Inhibition of pain signaling pathways |

| Cytochrome P450 Interaction | Modulation of drug metabolism |

| Dosage Effects | Dose-dependent physiological responses; toxicity at high doses |

| Migraine Treatment | Significant reduction in migraine symptoms in clinical trials |

Comparison with Similar Compounds

The following analysis compares 1-(2,2,2-Trifluoroethyl)piperidin-3-ol with structurally related piperidine and pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Structural and Substituent Analysis

1-(Pyridin-2-yl)piperidin-3-ol (CAS: 939986-68-2)

- Substituent : Pyridin-2-yl group at the piperidine nitrogen.

- Key Differences : The pyridine ring introduces aromaticity and hydrogen-bonding capability, increasing polarity compared to the trifluoroethyl group. This may reduce blood-brain barrier permeability but enhance solubility in aqueous media.

- Source : Catalogued as a pharmaceutical intermediate by Hairui Chem .

1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol

- Substituent : Bulky 2,4,6-trimethylphenyl group attached to a propan-2-ol chain.

- Key Differences : The sterically demanding aromatic substituent likely reduces solubility but increases lipophilicity, favoring membrane interaction. The hydroxyl group at the 2-position may engage in hydrogen bonding, contrasting with the 3-ol position in the target compound.

- Source : Crystallographic data reported in Acta Crystallographica Section E .

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS: 55846-41-8)

- Substituent : Trifluoromethylphenyl group on pyrrolidine.

- Key Differences: The trifluoromethyl group on a phenyl ring (vs. a direct trifluoroethyl chain) introduces distinct electronic effects.

- Source: Supplier listings note three commercial sources .

1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p)

- Substituent : Benzodioxole and methylbenzyl groups.

- Key Differences : The benzodioxole moiety enhances electron density and metabolic susceptibility due to the ether linkage. Synthesized in 58% yield, this compound highlights synthetic challenges compared to fluorinated analogs .

Preparation Methods

Reduction of 1-(2,2,2-trifluoroethyl)piperidin-3-one to 1-(2,2,2-trifluoroethyl)piperidin-3-ol

One of the most straightforward methods involves the reduction of 1-(2,2,2-trifluoroethyl)piperidin-3-one using sodium borohydride (NaBH4) in methanol at room temperature.

-

- A mixture of 1-(2,2,2-trifluoroethyl)piperidin-3-one (2.40 g, 13.2 mmol) and sodium borohydride (1.50 g, 39.7 mmol) is stirred in methanol at room temperature for 16 hours.

- After completion, a saturated aqueous sodium bicarbonate solution is added.

- The aqueous layer is extracted with dichloromethane (DCM) three times.

- The combined organic layers are dried and concentrated under reduced pressure.

- The product, this compound, is obtained in an 88% yield without further purification.

| Parameter | Details |

|---|---|

| Starting material | 1-(2,2,2-trifluoroethyl)piperidin-3-one |

| Reducing agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol |

| Temperature | Room temperature (~20 °C) |

| Reaction time | 16 hours |

| Work-up | Saturated NaHCO3 aqueous wash, DCM extraction |

| Yield | 88% |

This method is efficient, mild, and provides high yields with minimal side products.

Amidation and Reduction Route via Piperidine Intermediates

Another advanced synthetic approach involves the amidation of piperidine intermediates followed by reduction to introduce the trifluoroethyl group and hydroxyl functionality.

-

- Amidation of a piperidine intermediate (free base form) with trifluoroacetic anhydride in the presence of Hünig’s base yields an amide intermediate in near quantitative yield.

- Reduction of the amide with borane-tetrahydrofuran (borane-THF) complex under heating conditions converts the amide to the corresponding N-trifluoroethylpiperidine.

- Saponification of pendant esters with sodium hydroxide provides the acid intermediate.

- Final amide bond formation using carbonyldiimidazole (CDI) coupling with amines yields the target trifluoroethylpiperidine analogues.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidation | Trifluoroacetic anhydride, Hünig’s base | ~100 |

| Amide reduction | Borane-THF complex, heat | Not specified |

| Saponification | 6 N NaOH | 99 |

| Amide coupling | CDI-mediated coupling | 79 |

This synthetic scheme enables gram to kilogram scale synthesis of enantiomerically pure trifluoroethylpiperidine derivatives, demonstrating scalability and robustness.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| NaBH4 Reduction of Piperidinone | Simple, mild conditions, high yield | Requires pure ketone precursor | 88 | Suitable for lab scale |

| Amidation + Borane Reduction | Enables enantiomerically pure products; versatile for analog synthesis | Multi-step, requires careful control | 79-99 | Suitable for large scale |

| Other Functional Group Transformations | Allows structural diversity | More complex, lower overall yield | Variable | Depends on route |

Research Findings and Notes

- The reduction of 1-(2,2,2-trifluoroethyl)piperidin-3-one with sodium borohydride is a well-documented and efficient method for producing the corresponding alcohol with high purity and yield.

- The amidation and borane reduction route is particularly useful in medicinal chemistry for generating analogues with high enantiomeric purity and has been demonstrated on scales exceeding 100 grams, suitable for in vivo biological studies.

- The use of trifluoroacetic anhydride and borane-THF complex is critical for introducing the trifluoroethyl moiety and reducing amide intermediates, respectively.

- Work-up procedures typically involve aqueous extractions, drying over magnesium sulfate or sodium sulfate, and purification by silica gel chromatography or crystallization depending on the scale and purity requirements.

- The choice of synthetic route depends on the desired scale, purity, and downstream application of the compound.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2,2-trifluoroethyl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoroethylation of piperidin-3-ol derivatives can be achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetonitrile with a base like K₂CO₃ at 25°C . Solvent choice (e.g., toluene or MeCN) and catalysts (e.g., Pd(PPh₃)₂Cl₂) are critical for minimizing side reactions. Post-synthesis purification via silica gel column chromatography (gradient elution with PE:EtOAc) is standard, yielding ~26–72% depending on intermediates .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and purity. Key signals include the trifluoroethyl group’s quartet at δ ~4.9–5.2 ppm (¹H NMR) and distinct fluorine coupling patterns . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. What role does the trifluoroethyl group play in modulating the compound’s pharmacokinetics and target binding?

- Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Its strong electron-withdrawing effect lowers the basicity of the piperidine nitrogen, improving membrane permeability. In docking studies, the CF₃ group engages in hydrophobic interactions with protein pockets, as observed in fluorinated analogs targeting enzymes like kinases or GPCRs . Comparative studies using non-fluorinated analogs (e.g., ethyl derivatives) show reduced binding affinity, confirming fluorine’s role .

Q. How can researchers address synthetic challenges such as low yields in trifluoroethylation steps?

- Methodological Answer : Low yields often stem from competing elimination or incomplete substitution. Optimizing reaction parameters (e.g., using anhydrous MeCN, increasing reaction time to 12–24 h, or switching to phase-transfer catalysts like tetrabutylammonium iodide) can improve efficiency . Alternatively, microwave-assisted synthesis reduces reaction times and enhances selectivity. For purification challenges, orthogonal techniques like preparative TLC or reverse-phase HPLC are recommended for isolating polar by-products .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in stereochemistry (e.g., R vs. S configurations) or impurity profiles. Enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution ensures stereochemical homogeneity . Biological assays should include rigorous controls (e.g., fluorinated analogs with matched logP values) to isolate structure-activity relationships. Meta-analyses of fluorinated piperidine derivatives in public databases (e.g., ChEMBL) contextualize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.